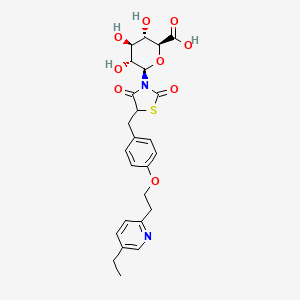

吡格列酮 N-|A-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

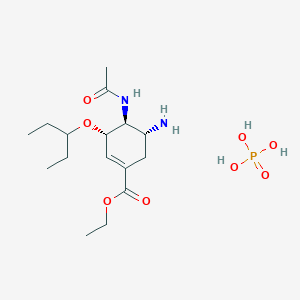

The synthesis of Pioglitazone and its derivatives involves complex chemical processes that can yield various analogues with potentially different therapeutic effects. One study provided insight into the synthesis and biological activities of Pioglitazone and related compounds, highlighting the structural-activity relationships within this class of drugs (Momose et al., 1991). The synthesis pathway often involves Knoevenagel condensation reactions and Meerwein arylation to produce thiazolidinediones, which are central to the drug's mechanism of action.

Molecular Structure Analysis

The molecular structure of Pioglitazone includes a thiazolidinedione ring, which is crucial for its interaction with PPARγ receptors. Complexation studies, such as those involving β-cyclodextrin, provide insights into the molecular interactions and structural accommodations Pioglitazone undergoes in solution. For instance, a study by Ali and Upadhyay (2008) used 1H-NMR spectroscopy to investigate the complexation of Pioglitazone with β-cyclodextrin, revealing the stoichiometry and binding constants of their inclusion complexes (Ali & Upadhyay, 2008).

Chemical Reactions and Properties

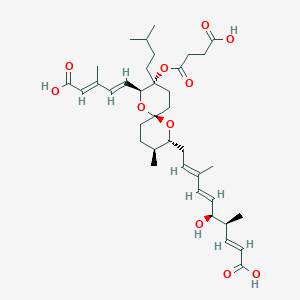

Pioglitazone's chemical reactivity, particularly in forming complexes and metabolites, significantly impacts its pharmacokinetic and pharmacodynamic profiles. The drug undergoes various metabolic reactions, including hydroxylation and conjugation, leading to metabolites such as Pioglitazone N-β-D-Glucuronide. These reactions are crucial for the drug's elimination and can influence its efficacy and safety profile.

Physical Properties Analysis

The physical properties of Pioglitazone, including its solubility and dissolution rate, are critical for its bioavailability. Studies have shown that the preparation method of Pioglitazone complexes, such as those with β-cyclodextrin, can significantly affect its dissolution rate and, consequently, its therapeutic efficacy (Beloshe et al., 2010).

科学研究应用

1. 糖尿病小鼠的分子机制

吡格列酮已被发现可以保留糖尿病动物模型中的胰腺 β 细胞形态和功能。它似乎主要通过加速细胞分化/增殖和抑制细胞凋亡来保护糖尿病小鼠中的 β 细胞,以及通过改善潜在代谢紊乱来间接减慢氧化应激 (Kanda 等,2009)。

2. 人血清和尿液中的分析测定

开发了一种高效液相色谱法,用于同时测定人血清和尿液中的吡格列酮及其代谢物,这对于临床试验和药代动力学研究至关重要 (Yamashita 等,1996)。

3. 对早期和晚期糖尿病中 β 细胞的影响

吡格列酮对 β 细胞的保护作用在糖尿病早期比在晚期更明显。它在早期阶段显着增加胰岛素的生物合成和分泌,而在晚期阶段未观察到 (Kimura 等,2015)。

4. 对脂肪细胞分化的影响

吡格列酮增强脂肪细胞分化,尤其是在存在胰岛素或胰岛素样生长因子-1 (IGF-I) 的情况下。它刺激调节代谢途径的基因的表达,从而获得脂肪细胞中分化的表型 (Kletzien 等,1992)。

5. 对 ALS 没有有益作用

一项研究发现,吡格列酮对肌萎缩侧索硬化症 (ALS) 患者的存活没有有益作用,作为利鲁唑的附加疗法 (Dupuis 等,2012)。

6. 超越糖尿病的应用

吡格列酮除了治疗 2 型糖尿病外,还可能应用于非酒精性脂肪性肝炎或多囊卵巢综合征等疾病。它改善了胰岛素抵抗和 β 细胞功能障碍,它们是 2 型糖尿病 mellitus 病理生理学中的关键因素 (Sourij & Wascher, 2007)。

安全和危害

未来方向

Pioglitazone has been prescribed primarily to prevent and treat insulin resistance in some type 2 diabetic patients . Given the rise in consumption of pioglitazone in T2D patients worldwide and the increased number of clinical trials currently testing alternate medical uses for this drug, there is merit to some reflection on the reported adverse effects . Going forward, it is imperative to continue investigations into the mechanisms of actions of pioglitazone, the potential of glitazone drugs to contribute to unmet needs in complex diseases associated with the dynamics of adaptive homeostasis, and also the routes to minimizing adverse effects in every-day patients throughout the world .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBSAEQQNCGUFV-ABCFDMLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858315 |

Source

|

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pioglitazone N-|A-D-Glucuronide | |

CAS RN |

1296832-75-1 |

Source

|

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)